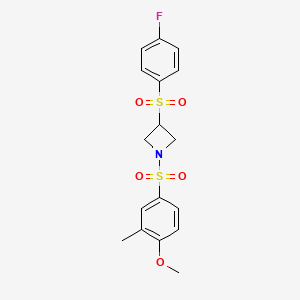

3-((4-Fluorophenyl)sulfonyl)-1-((4-methoxy-3-methylphenyl)sulfonyl)azetidine

Description

3-((4-Fluorophenyl)sulfonyl)-1-((4-methoxy-3-methylphenyl)sulfonyl)azetidine is a sulfonyl-substituted azetidine derivative. The azetidine core (a four-membered nitrogen-containing ring) is functionalized with two distinct sulfonyl groups:

- 4-Methoxy-3-methylphenylsulfonyl: A sulfonyl group with methoxy and methyl substituents, contributing to steric bulk and lipophilicity.

Properties

IUPAC Name |

3-(4-fluorophenyl)sulfonyl-1-(4-methoxy-3-methylphenyl)sulfonylazetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO5S2/c1-12-9-15(7-8-17(12)24-2)26(22,23)19-10-16(11-19)25(20,21)14-5-3-13(18)4-6-14/h3-9,16H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YILQSGXQZBHSMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Fluorophenyl)sulfonyl)-1-((4-methoxy-3-methylphenyl)sulfonyl)azetidine typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of Sulfonyl Groups: The sulfonyl groups can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.

Functional Group Modifications: Further modifications to introduce the fluorophenyl and methoxy-methylphenyl groups can be carried out using standard organic synthesis techniques.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((4-Fluorophenyl)sulfonyl)-1-((4-methoxy-3-methylphenyl)sulfonyl)azetidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

The biological evaluation of this compound reveals several promising activities:

1. Antimicrobial Activity :

Research indicates that sulfonamide derivatives possess significant antimicrobial properties. For instance, studies have shown that compounds with similar structures exhibit efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the fluorophenyl and methoxy groups may enhance these effects by improving lipophilicity and interaction with bacterial targets.

2. Antioxidant Properties :

Compounds derived from sulfonamides have been noted for their antioxidant capabilities. They demonstrate the ability to scavenge free radicals and reduce oxidative stress, which is linked to various diseases . The antioxidant potential can be quantified using assays such as DPPH radical scavenging tests.

3. Anticancer Activity :

Emerging studies suggest that azetidine derivatives may exhibit anticancer properties. For example, related compounds have been evaluated for their ability to inhibit cancer cell proliferation in vitro, showing promise against human tumor cell lines . The mechanism may involve the modulation of signaling pathways associated with cell growth and apoptosis.

Therapeutic Applications

Given its biological activities, 3-((4-Fluorophenyl)sulfonyl)-1-((4-methoxy-3-methylphenyl)sulfonyl)azetidine has potential applications in:

- Infection Control : Due to its antimicrobial properties, it could be developed as a treatment for bacterial infections resistant to conventional antibiotics.

- Cancer Therapy : Its anticancer effects warrant further investigation for potential use as an adjunct therapy in oncology.

- Oxidative Stress Management : The antioxidant properties suggest a role in preventing diseases related to oxidative damage, including neurodegenerative disorders.

Case Study 1: Antimicrobial Efficacy

A study evaluating a series of sulfonamide derivatives demonstrated that those with structural similarities to this compound exhibited significant antimicrobial activity against Pseudomonas aeruginosa and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Antioxidant Activity Assessment

In vitro assays comparing various sulfonamide derivatives revealed that certain compounds exhibited antioxidant activity on par with ascorbic acid, suggesting potential health benefits in mitigating oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of 3-((4-Fluorophenyl)sulfonyl)-1-((4-methoxy-3-methylphenyl)sulfonyl)azetidine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Core Structural Differences

Key Insights :

Physicochemical Properties

Biological Activity

The compound 3-((4-Fluorophenyl)sulfonyl)-1-((4-methoxy-3-methylphenyl)sulfonyl)azetidine is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, characterization, and biological efficacy, drawing from various research studies and patents.

Chemical Structure

The molecular formula of the compound is . The structure features a four-membered azetidine ring substituted with sulfonyl groups, which are known to enhance biological activity due to their ability to interact with various biological targets.

Synthesis and Characterization

The synthesis of this compound often involves multi-step reactions starting from readily available precursors. The key steps typically include:

- Formation of the Azetidine Ring: Utilizing cyclization reactions involving suitable amines and sulfonyl chlorides.

- Sulfonylation: Introduction of the fluorophenyl and methoxy-methylphenyl groups through nucleophilic substitution reactions.

Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

Research indicates that compounds similar to This compound exhibit significant antimicrobial activity. For instance, studies have shown that related sulfonamide derivatives demonstrate effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa .

The biological activity is primarily attributed to the ability of sulfonamides to inhibit bacterial folic acid synthesis by acting as competitive inhibitors of the enzyme dihydropteroate synthase. This mechanism disrupts essential metabolic pathways in bacteria, leading to cell death.

Case Studies

Several case studies highlight the efficacy of sulfonamide derivatives in treating infections. For example:

- A study demonstrated that a closely related compound significantly reduced bacterial load in animal models infected with H. pylori, a common pathogen associated with gastrointestinal diseases .

- Another investigation found that these compounds possess antifungal properties against Candida albicans, indicating a broad spectrum of activity .

Data Table: Biological Activity Summary

Safety and Toxicity

While sulfonamides are widely used, they can cause adverse effects such as allergic reactions and hematological disorders in some patients. Therefore, ongoing research is crucial to evaluate the safety profile of new derivatives like This compound .

Q & A

Q. What synthetic routes are recommended for 3-((4-Fluorophenyl)sulfonyl)-1-((4-methoxy-3-methylphenyl)sulfonyl)azetidine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via sequential sulfonation of the azetidine core. First, introduce the 4-fluorophenylsulfonyl group using sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine), followed by the 4-methoxy-3-methylphenylsulfonyl moiety. Optimization involves:

- Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to enhance reactivity .

- Temperature Control : Maintain temperatures between 0–5°C during sulfonation to minimize side reactions.

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane (1:4 to 1:2) to isolate intermediates.

Yield improvements (>70%) are achievable by monitoring reaction progress via TLC or HPLC .

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- Purity Analysis : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Purity >98% is typical for research-grade material .

- Structural Confirmation :

- NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with predicted values (e.g., sulfonyl groups appear as deshielded signals near δ 7.5–8.5 ppm for aromatic protons) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ .

- X-ray Crystallography : For absolute stereochemical confirmation, grow single crystals in dichloromethane/hexane and analyze diffraction patterns .

Q. What are the key physical-chemical properties to prioritize during initial characterization?

- Methodological Answer :

- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectrophotometry. For hydrophobic sulfonyl groups, expect low aqueous solubility (<1 mg/mL) .

- Melting Point : Determine via differential scanning calorimetry (DSC). Similar sulfonylated azetidines show melting points between 150–200°C .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Hydrolytic stability of sulfonyl groups is critical .

Advanced Research Questions

Q. How can stereochemical outcomes during synthesis be analyzed and controlled?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol (90:10) to separate enantiomers. Retention times can be correlated with computational models (e.g., DFT calculations) .

- Stereoselective Synthesis : Introduce chiral auxiliaries (e.g., Evans oxazolidinones) during azetidine ring formation to direct stereochemistry .

- Optical Rotation : Measure specific rotation ([α]D²⁵) in chloroform and compare with literature values for analogous compounds .

Q. What strategies are effective for evaluating environmental persistence and degradation pathways?

- Methodological Answer :

- Degradation Studies : Expose the compound to simulated sunlight (UV irradiation at 254 nm) and analyze degradation products via LC-MS. Sulfonyl groups may hydrolyze to sulfonic acids .

- QSAR Modeling : Predict biodegradation half-lives using software like EPI Suite. High logP (>3) suggests bioaccumulation potential .

- Ecotoxicology : Use Daphnia magna or algae growth inhibition assays (OECD 201/202 guidelines) to assess acute toxicity. EC₅₀ values <10 mg/L indicate high environmental risk .

Q. How to design structure-activity relationship (SAR) studies for biological activity optimization?

- Methodological Answer :

- Analog Synthesis : Modify substituents on the phenyl rings (e.g., replace methoxy with ethoxy) and test in vitro activity against target enzymes (e.g., kinases) .

- Binding Affinity Assays : Use surface plasmon resonance (SPR) to measure KD values. For sulfonamide-containing compounds, KD <100 nM is desirable .

- Molecular Docking : Perform simulations with AutoDock Vina to identify key interactions (e.g., hydrogen bonding with sulfonyl oxygens) .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and incubation times. For example, IC₅₀ variations may arise from differences in ATP concentrations in kinase assays .

- Meta-Analysis : Pool data from multiple studies (e.g., using RevMan) and apply statistical tests (ANOVA) to identify outliers.

- Counter-Screen : Test the compound against off-target receptors (e.g., GPCRs) to rule out nonspecific effects .

Methodological Tables

Q. Table 1: Recommended Analytical Techniques for Key Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.